(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
CAS No.: 959577-97-0
Cat. No.: VC2166646
Molecular Formula: C16H23NO7
Molecular Weight: 341.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959577-97-0 |
|---|---|
| Molecular Formula | C16H23NO7 |
| Molecular Weight | 341.36 g/mol |
| IUPAC Name | (2S,3S)-3-(3,5-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-10(22-4)8-11(7-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1 |
| Standard InChI Key | YVEASTJAAFHWES-STQMWFEESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC(=C1)OC)OC)[C@@H](C(=O)O)O |
| SMILES | CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
The precise chemical identity of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid is fundamental to understanding its behavior in chemical reactions and biological systems. This compound features a specific stereochemical configuration that defines its three-dimensional structure and reactivity profile.
Basic Chemical Information
The following table provides essential identification parameters for this compound:
| Parameter | Value |
|---|---|
| CAS Number | 959577-97-0 |
| Molecular Formula | C₁₆H₂₃NO₇ |
| Molecular Weight | 341.36 g/mol |
| IUPAC Name | (2S,3S)-3-(3,5-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-10(22-4)8-11(7-9)23-5/h6-8,12-13,18H,1-5H3,(H,19,20)(H,17,21) |
The compound's identity is precisely defined by its CAS number and molecular formula, enabling unambiguous identification in chemical databases and literature .
Structural Features and Stereochemistry
The compound's name indicates its specific stereochemistry with the (2S,3S) designation, which refers to the absolute configuration at the C-2 and C-3 positions. This stereochemical configuration is critical for its biological activity and reactivity patterns in synthetic applications. The structure contains several key functional groups:
-
A tert-butoxycarbonyl (Boc) protecting group attached to the amino function
-
A 3,5-dimethoxyphenyl substituent
-
A hydroxyl group at the C-2 position
-
A carboxylic acid moiety
The Boc protecting group is particularly important as it allows for selective protection of the amino functionality during multi-step synthetic procedures. This protection strategy prevents unwanted side reactions at the amino group while allowing chemical modifications at other positions of the molecule.
Physical and Chemical Properties
Understanding the physical and chemical properties of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid is essential for developing optimal handling, storage, and application protocols.
Physical Properties
The compound's physical characteristics, while some are predicted rather than experimentally determined, provide valuable information for laboratory handling and processing:
| Property | Value | Determination Method |
|---|---|---|
| Physical State | Solid | Based on similar compounds |
| Boiling Point | 538.5±50.0 °C | Predicted |
| Density | 1.241±0.06 g/cm³ | Predicted |
| pKa | 3.49±0.19 | Predicted |
| Recommended Storage Temperature | 2-8°C | Experimental |
These physical properties indicate that the compound is relatively stable under normal laboratory conditions but should be stored refrigerated to maintain its integrity .
Chemical Reactivity and Behavior
The chemical behavior of this compound is largely determined by its functional groups and stereochemistry. The Boc protecting group is stable under basic and neutral conditions but can be selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). This selective deprotection capability makes the compound particularly valuable in multi-step synthetic procedures.
The carboxylic acid group provides a reactive site for various transformations, including esterification and amide bond formation, which are critical steps in peptide synthesis. The hydroxyl group at the C-2 position adds another level of functionality, allowing for selective modifications through esterification or oxidation reactions.
Applications and Research Significance
The unique structural features of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid make it valuable for various research and development applications.
Role in Peptide Synthesis
This compound serves as an important building block in peptide synthesis, where protected amino acids are sequentially coupled to form peptide bonds. The Boc protecting group allows for controlled reaction sequences in solid-phase peptide synthesis and other peptide assembly strategies . The presence of the 3,5-dimethoxyphenyl group and the hydroxyl functionality can introduce specific structural elements that influence the conformational properties and biological activities of the resulting peptides.
Pharmaceutical Applications
In pharmaceutical research, this compound functions as a key intermediate in the development of various drug candidates, particularly those targeting neurological disorders . The specific stereochemistry and functional group arrangement can contribute to the precise three-dimensional structure required for biological activity and receptor binding.
Additionally, the compound may serve as a precursor for more complex pharmaceutical agents where the 3,5-dimethoxyphenyl moiety contributes to specific pharmacophore requirements. The dimethoxy substitution pattern on the aromatic ring can influence membrane permeability, metabolic stability, and target binding specificity of resulting drug molecules.
Other Research Applications
Beyond peptide synthesis and pharmaceutical development, this compound finds application in:
-
Bioconjugation techniques, where it facilitates the attachment of drugs to antibodies or other biomolecules for targeted therapy applications
-
Development of novel drug delivery systems, utilizing its unique structure to improve solubility and bioavailability of therapeutic agents
-
Analytical chemistry methods, particularly in chromatographic applications for the separation and identification of biomolecules
| Supplier | Package Size | Purity | Price (USD) | Date |
|---|---|---|---|---|
| American Custom Chemicals Corporation | 5 mg | 95.00% | $504.32 | 2021/12/16 |
| American Custom Chemicals Corporation | 1 g | 95.00% | $1,904.70 | 2021/12/16 |
| Matrix Scientific | 1 g | 95+% | $2,268.00 | 2021/12/16 |
| EOS Med Chem | Not specified | Not specified | Contact seller | Not dated |
The significant price differential between the 5 mg and 1 g quantities indicates economies of scale in production, though the cost remains substantial even at larger quantities . This pricing structure suggests that the compound is primarily used in research settings where only small quantities are required for high-value applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume